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Compound of Interest

Compound Name: 4-Chloro-4'-iodobenzophenone

CAS No.: 99847-42-4

Cat. No.: B1601836 Get Quote

Executive Summary: This guide provides a comprehensive technical overview of (4-

chlorophenyl)(4-iodophenyl)methanone, a key chemical intermediate for professionals in

research, chemical synthesis, and drug development. The defining feature of this molecule is

its di-halogenated benzophenone structure, containing both a chlorine and an iodine atom on

separate phenyl rings. This unique arrangement offers differential reactivity, enabling site-

selective modifications crucial for the synthesis of complex molecular architectures. This

document details the compound's physicochemical properties, outlines a robust synthesis

protocol via Friedel-Crafts acylation, and explores its primary application in sequential cross-

coupling reactions, particularly the Suzuki-Miyaura coupling. The causality behind experimental

choices and the strategic advantages of its chemical behavior are emphasized throughout.

Introduction and Strategic Importance
Benzophenones are a well-established class of compounds utilized as intermediates in the

synthesis of pharmaceuticals, agrochemicals, and UV-absorbing agents. The subject of this

guide, (4-chlorophenyl)(4-iodophenyl)methanone, represents a particularly valuable subclass of

these molecules. Its strategic importance arises not merely from the presence of two halogen

atoms, but from the significant difference in the bond dissociation energies of the Carbon-

Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds.

In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive and

will undergo oxidative addition to the palladium center under conditions where the C-Cl bond
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remains intact. This differential reactivity is the cornerstone of its utility, allowing chemists to

employ it as a scaffold for sequential, site-selective functionalization. It is possible to first

perform a coupling reaction at the iodo-substituted position and then, by modifying the reaction

conditions, induce a second, different coupling at the chloro-substituted position. This capability

is indispensable for the rational design and efficient synthesis of complex, unsymmetrical biaryl

and poly-aryl compounds, which are prevalent motifs in modern medicinal chemistry and

materials science.

Physicochemical Properties and Identification
The fundamental properties of (4-chlorophenyl)(4-iodophenyl)methanone are critical for its

handling, reaction setup, and purification. It is an organic compound that typically appears as a

solid at ambient temperatures and is soluble in common organic solvents.[1]

Property Value Source

IUPAC Name
(4-chlorophenyl)(4-

iodophenyl)methanone
[1]

Synonyms 4-Chloro-4'-iodobenzophenone [1]

CAS Number 99847-42-4 [1]

Molecular Formula C₁₃H₈ClIO [1]

Molecular Weight 342.56 g/mol Calculated

Appearance Solid (Typical) [1]

Purity ≥95% (Commercially available) [2]

Note: Experimental data such as melting point and boiling point are not widely published and

should be determined empirically upon synthesis or acquisition.

Synthesis via Friedel-Crafts Acylation
The most direct and industrially scalable method for synthesizing unsymmetrical

benzophenones is the Friedel-Crafts acylation.[3][4] This reaction is a classic example of

electrophilic aromatic substitution, where an acyl group is installed on an aromatic ring. For the
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synthesis of (4-chlorophenyl)(4-iodophenyl)methanone, this involves the reaction of an acyl

chloride with a halogenated benzene derivative in the presence of a strong Lewis acid catalyst,

typically anhydrous aluminum chloride (AlCl₃).

Mechanistic Rationale
The role of the Lewis acid is paramount. AlCl₃ coordinates to the oxygen atom of the acyl

chloride, withdrawing electron density and forming a highly electrophilic acylium ion (R-C≡O⁺).

This powerful electrophile is then attacked by the electron-rich π-system of the aromatic ring

(e.g., iodobenzene), leading to the formation of a new carbon-carbon bond. A subsequent

deprotonation step restores the aromaticity of the ring, yielding the final ketone product. The

reaction requires stoichiometric amounts of AlCl₃ because the catalyst complexes with the

carbonyl oxygen of the product, deactivating it until an aqueous workup liberates the final

compound.[5]

Experimental Protocol
Reaction: Iodobenzene + 4-Chlorobenzoyl Chloride → (4-Chlorophenyl)(4-

iodophenyl)methanone

Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic

stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-

equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., Nitrogen or

Argon).

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2

equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

Cool the suspension to 0°C in an ice bath.

Reactant Addition: Add iodobenzene (1.0 equivalent) to the flask. Separately, dissolve 4-

chlorobenzoyl chloride (1.1 equivalents) in the anhydrous solvent and add it to the dropping

funnel.

Reaction Execution: Add the 4-chlorobenzoyl chloride solution dropwise to the stirred

suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
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Workup and Quenching: Carefully and slowly quench the reaction by pouring the mixture

over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum

complexes and moves the product into the organic layer.

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic

layer, and extract the aqueous layer with additional portions of the solvent. Combine the

organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over

anhydrous sodium sulfate (Na₂SO₄).

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The

crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) to yield the pure (4-chlorophenyl)(4-

iodophenyl)methanone.
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Figure 1: Workflow for the Friedel-Crafts Acylation Synthesis.
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Application in Site-Selective Cross-Coupling
The primary value of (4-chlorophenyl)(4-iodophenyl)methanone lies in its utility as a substrate

for sequential, palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction,

which forms a new C-C bond between an organoboron compound and an organohalide, is a

preeminent example.[6]

Principle of Site-Selectivity
The mechanism of Suzuki coupling involves the oxidative addition of the organohalide to a

Pd(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond strength,

which follows the trend C-I < C-Br < C-Cl. The C-I bond is the longest and weakest, making it

the most susceptible to cleavage by the palladium catalyst. This energy difference allows for

precise control: by using mild reaction conditions (e.g., specific ligands, lower temperatures),

one can selectively activate the C-I bond for coupling while the more robust C-Cl bond remains

untouched.

Representative Protocol: Selective Suzuki-Miyaura
Coupling
Reaction: (4-Chlorophenyl)(4-iodophenyl)methanone + Arylboronic Acid → (4-Chlorophenyl)(4'-

aryl-biphenyl-4-yl)methanone

Inert Atmosphere: In a glovebox or using Schlenk techniques, add (4-chlorophenyl)(4-

iodophenyl)methanone (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium

catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.) to a

reaction vessel.

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic

solvent (e.g., toluene, 1,4-dioxane, or DME) and water.

Reaction: Heat the mixture to a controlled temperature (typically 80-100°C) and stir until the

starting material is consumed (monitor by TLC or LC-MS).

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic

solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate,

and purify the residue by column chromatography on silica gel to isolate the mono-coupled

product. The resulting molecule retains the C-Cl bond, which is now available for a second,

different coupling reaction.

(4-Chlorophenyl)
(4-iodophenyl)methanone

(Cl-Ar-CO-Ar'-I)

Suzuki Coupling 1
+ R¹-B(OH)₂
Pd(0), Base

Mono-Coupled Intermediate
(Cl-Ar-CO-Ar'-R¹)
C-Cl bond intact

Suzuki Coupling 2
+ R²-B(OH)₂

Pd(0), Harsher Conditions

Di-Coupled Product
(R²-Ar-CO-Ar'-R¹)

Unsymmetrical Product

Click to download full resolution via product page

Figure 2: Sequential Suzuki-Miyaura cross-coupling pathway.

Relevance in Drug Discovery and Materials Science
The ability to construct complex, unsymmetrical molecules with high precision is fundamental to

modern drug discovery. The biaryl ketone motif, readily accessible from (4-chlorophenyl)(4-

iodophenyl)methanone, is a privileged structure in many pharmacologically active compounds.

The sequential coupling strategy allows for the rapid generation of diverse molecular libraries

by varying the 'R¹' and 'R²' groups (Figure 2). This enables systematic exploration of the

structure-activity relationship (SAR) for a given biological target, accelerating the identification

of lead compounds.

Beyond pharmaceuticals, benzophenone derivatives are known for their photochemical

properties.[1] The rigid, conjugated systems that can be built from this intermediate are of

interest in materials science for applications such as:

Organic Light-Emitting Diodes (OLEDs): As host materials or components of emissive layers.

UV Stabilizers: The benzophenone core is an effective chromophore for absorbing UV

radiation, and tailored derivatives can be incorporated into polymers to prevent

photodegradation.

Photoinitiators: For initiating polymerization reactions upon exposure to light.

Conclusion
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(4-Chlorophenyl)(4-iodophenyl)methanone is far more than a simple di-halogenated ketone. It

is a sophisticated synthetic building block designed for controlled, sequential chemical

modification. Its key value proposition is the differential reactivity of its C-I and C-Cl bonds,

which provides researchers and drug development professionals with a powerful tool for the

efficient and precise construction of complex molecular targets. Mastery of its synthesis via

Friedel-Crafts acylation and its application in site-selective palladium-catalyzed cross-coupling

reactions unlocks a direct route to novel compounds for medicinal and material applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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